Cas no 2227720-14-9 (rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 1-methylimidazole substituent. This compound is of interest in synthetic and medicinal chemistry due to its stereochemical complexity and potential as a building block for bioactive molecules. The presence of both hydroxyl and imidazole functional groups enhances its versatility in derivatization, enabling applications in catalysis, ligand design, and pharmaceutical intermediates. Its rac-(1R,2S) configuration allows for selective resolution or further stereochemical manipulation. The compound’s stability and well-defined structure make it suitable for rigorous synthetic studies and structure-activity relationship investigations.
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol structure
2227720-14-9 structure
Product name:rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
CAS No:2227720-14-9
MF:C9H14N2O
Molecular Weight:166.220262050629
CID:5568711
PubChem ID:165593160

rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1635340
    • rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
    • 2227720-14-9
    • インチ: 1S/C9H14N2O/c1-11-6-5-10-9(11)7-3-2-4-8(7)12/h5-8,12H,2-4H2,1H3/t7-,8-/m1/s1
    • InChIKey: ZAOISBYDTVTNTC-HTQZYQBOSA-N
    • SMILES: O[C@@H]1CCC[C@H]1C1=NC=CN1C

計算された属性

  • 精确分子量: 166.110613074g/mol
  • 同位素质量: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 38Ų

rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1635340-10.0g
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
10.0g
$4729.0 2023-07-10
Enamine
EN300-1635340-500mg
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
500mg
$603.0 2023-09-22
Enamine
EN300-1635340-0.25g
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
0.25g
$1012.0 2023-07-10
Enamine
EN300-1635340-0.1g
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
0.1g
$968.0 2023-07-10
Enamine
EN300-1635340-2500mg
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
2500mg
$1230.0 2023-09-22
Enamine
EN300-1635340-10000mg
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
10000mg
$2701.0 2023-09-22
Enamine
EN300-1635340-100mg
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
100mg
$553.0 2023-09-22
Enamine
EN300-1635340-50mg
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
50mg
$528.0 2023-09-22
Enamine
EN300-1635340-0.05g
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
0.05g
$924.0 2023-07-10
Enamine
EN300-1635340-5.0g
rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol
2227720-14-9
5.0g
$3189.0 2023-07-10

rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol 関連文献

rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-olに関する追加情報

Comprehensive Overview of rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol (CAS No. 2227720-14-9)

The compound rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol (CAS No. 2227720-14-9) is a chiral cyclopentanol derivative featuring an imidazole substituent. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The rac-(1R,2S) notation indicates the racemic mixture of two stereoisomers, which is particularly relevant in drug discovery where enantiomeric purity often influences biological activity.

Recent advancements in asymmetric synthesis have made chiral cyclopentanol derivatives like this compound a hot topic in medicinal chemistry forums. Researchers are particularly interested in how the 1-methyl-1H-imidazol-2-yl moiety influences molecular interactions with biological targets. The presence of both hydroxyl and imidazole functional groups in this compound creates opportunities for hydrogen bonding and metal coordination, properties that are actively being explored in catalyst design and drug development.

From a synthetic chemistry perspective, the preparation of rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol typically involves multi-step organic transformations. Current literature suggests innovative approaches using transition metal-catalyzed cyclization reactions or enzymatic resolution methods to obtain the desired stereoisomers. These synthetic strategies align with the growing demand for green chemistry solutions in pharmaceutical manufacturing, a major focus area for sustainable development in the chemical industry.

The compound's physicochemical properties make it particularly interesting for structure-activity relationship (SAR) studies. With a molecular weight of 180.23 g/mol and calculated logP of approximately 1.2, it falls within the desirable range for drug-like molecules according to Lipinski's rule of five. This has led to its investigation as a potential scaffold for central nervous system (CNS) active compounds, especially given the imidazole ring's prevalence in neurotransmitters and neuromodulators.

In the context of current research trends, CAS No. 2227720-14-9 has emerged as a candidate for fragment-based drug discovery (FBDD) programs. Its relatively small size yet complex stereochemistry makes it valuable for constructing diverse chemical libraries. Several pharmaceutical companies have included similar structures in their high-throughput screening collections, particularly for targets involving G-protein coupled receptors (GPCRs) and ion channels.

The analytical characterization of rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol typically employs advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. Recent publications highlight the development of novel chromatographic methods to separate the enantiomers, addressing one of the key challenges in working with racemic mixtures. These analytical advancements support quality control in pharmaceutical applications where enantiomeric purity is critical.

From a commercial perspective, the demand for chiral building blocks like this compound continues to grow, driven by the pharmaceutical industry's need for enantiomerically pure intermediates. Market analysis shows increasing interest in such specialty chemicals, particularly for developing innovative therapies in areas like oncology, neurology, and metabolic diseases. The compound's structural features position it well for these applications.

Ongoing research explores the potential of rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-ol in material science applications. The combination of its rigid cyclopentane core with the electron-rich imidazole ring suggests possible utility in designing organic semiconductors or liquid crystal materials. These investigations align with broader trends in developing functional organic materials for electronic devices.

Safety and handling considerations for this compound follow standard laboratory protocols for organic chemicals. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and eye protection is recommended when handling the substance. Material safety data sheets (MSDS) provide detailed guidance on storage conditions, typically recommending protection from moisture and storage at room temperature.

The future research directions for CAS No. 2227720-14-9 likely include further exploration of its biological activities and development of more efficient synthetic routes. With the growing importance of molecular diversity in drug discovery, compounds combining multiple heterocyclic systems like this one will remain valuable tools for medicinal chemists. The integration of computational chemistry and machine learning approaches may further unlock its potential in designing novel therapeutic agents.

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